Boc-D-leu-osu
Overview
Description
Boc-D-Leu-OSu is an amino acid-containing building block . It has been used in the synthesis of peptide gastrin antagonists, as well as analogs of the peptide antibiotic gramicidin S .
Synthesis Analysis
The synthesis of this compound involves a multi-step reaction with 4 steps :Molecular Structure Analysis
The molecular formula of this compound is C15H24N2O6 . The InChI code isInChI=1S/C15H24N2O6/c1-9(2)8-10(16-14(21)22-15(3,4)5)13(20)23-17-11(18)6-7-12(17)19/h9-10H,6-8H2,1-5H3,(H,16,21)/t10-/m1/s1
. The molecular weight is 328.36 g/mol . Chemical Reactions Analysis
This compound is suitable for Boc solid-phase peptide synthesis .Physical and Chemical Properties Analysis
This compound has a molecular weight of 328.36 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 6 . It has a rotatable bond count of 8 . The exact mass is 328.16343649 g/mol . The topological polar surface area is 102 Ų . The heavy atom count is 23 .Scientific Research Applications
Peptide Synthesis : Boc-D-leu-osu is used in peptide synthesis. An environmentally benign method for peptide bond synthesis employs Boc-protected α-amino acid N-hydroxysuccinimide esters (Boc-AA-OSu), including this compound. This method avoids toxic solvents and is applied to the synthesis of di- to pentapeptides, demonstrating its utility in producing peptides like Leu-enkephalin (Bonnamour, Métro, Martínez, & Lamaty, 2013).
Polymer Chemistry : this compound is used in the synthesis of chiral copolymers. RAFT polymerization is employed to create chiral copolymers using this compound and other monomers, resulting in polymers with potential applications in drug delivery and biomolecule conjugation due to their pH-responsive behavior (Bauri, Pant, Roy, & De, 2013).
Peptide Structure Studies : this compound is involved in the study of peptide structures. It is used in the design and synthesis of heterochiral peptides to investigate their conformation in crystalline states and solutions. Research indicates that peptides containing this compound can form helical structures, useful in understanding peptide behavior and design (Demizu et al., 2015).
Mechanism of Action
Target of Action
Boc-D-leu-osu, also known as N-tert-butyloxycarbonyl-D-leucine, is primarily used as a protective group for amino functions in the synthesis of multifunctional targets . It plays a pivotal role in the protection of primary amines, which are unique because they can accommodate two such groups .
Mode of Action
The mode of action of this compound involves its conversion to tert-butyl carbamate, a process that is generally the first option when there is a need to protect an amino function . This is due to the attractive properties of the resulting so-called Boc-derivative . The Boc-protection was introduced in the late fifties and was rapidly applied in the field of peptide synthesis .
Biochemical Pathways
this compound affects the biochemical pathways related to the synthesis of peptides. It is used in the field of peptide synthesis for temporary protection of the α-amino group . It continues to play an important role in this context in parallel with the Fmoc-group (Fmoc = 9-fluorenylmethyloxycarbonyl) .
Result of Action
The result of this compound’s action is the protection of amino functions in the synthesis of multifunctional targets, facilitating the creation of complex peptides . This protection is temporary and can be removed under certain conditions, allowing for further reactions to occur at the protected site .
Action Environment
The action of this compound is influenced by the environmental conditions of the reaction. For instance, Boc can be cleaved by mild acidolysis, whereas benzyl carbamates require significantly stronger acidic conditions for their deprotection . Therefore, the pH and temperature of the reaction environment can significantly influence the action, efficacy, and stability of this compound.
Safety and Hazards
Boc-D-Leu-OSu may cause an allergic skin reaction and is harmful if swallowed . It is advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye . Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .
Future Directions
Biochemical Analysis
Biochemical Properties
Boc-D-leu-osu interacts with various enzymes, proteins, and other biomolecules in biochemical reactions. It is used for the quantitative determination of D- and L-amino acids . The compound’s role in these reactions is primarily due to its structure, which allows it to participate in the formation of peptide bonds .
Cellular Effects
It is known that the compound plays a role in peptide synthesis, which is a crucial process in cells .
Molecular Mechanism
This compound exerts its effects at the molecular level through its interactions with other biomolecules. During peptide bond formation, the compound can generate a racemizable intermediate, leading to α-C racemic products .
Temporal Effects in Laboratory Settings
It is known that the compound is stable under certain conditions .
Metabolic Pathways
This compound is involved in the metabolic pathway of peptide synthesis
Subcellular Localization
Given its role in peptide synthesis, it is likely that the compound is localized in areas of the cell where protein synthesis occurs .
Properties
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) (2R)-4-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N2O6/c1-9(2)8-10(16-14(21)22-15(3,4)5)13(20)23-17-11(18)6-7-12(17)19/h9-10H,6-8H2,1-5H3,(H,16,21)/t10-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WXRGJQZMGGGTSS-SNVBAGLBSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)ON1C(=O)CCC1=O)NC(=O)OC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@H](C(=O)ON1C(=O)CCC1=O)NC(=O)OC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24N2O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.36 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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